molecular formula C15H16N2O2 B1271412 3-N-Cbz-Aminomethylaniline CAS No. 374554-26-4

3-N-Cbz-Aminomethylaniline

Cat. No.: B1271412
CAS No.: 374554-26-4
M. Wt: 256.3 g/mol
InChI Key: ODFMBKSFAAEDJV-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-N-Cbz-Aminomethylaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-N-Cbz-Aminomethylaniline can be compared to other carbamate compounds, such as:

What sets this compound apart is its specific structure and reactivity, making it particularly useful in certain synthetic and research applications.

Properties

IUPAC Name

benzyl N-[(3-aminophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFMBKSFAAEDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373867
Record name 3-N-Cbz-Aminomethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374554-26-4
Record name 3-N-Cbz-Aminomethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 374554-26-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-aminobenzylamine (610 mg, 5 mmol) and TEA (1.01 g, 10 mmol) in 10 mL of THF at 0° C., was added benzyl chloroformate (936 mg, 5.5 mmol) dropwise. The mixture was stirred at rt for 30 min. The reaction was quenched with water and extracted with EtOAc (3×20 mL). The organic layer was washed with brine, dried (Na2SO4) and concentrated. Purification via flash chromatography (0 to 50% EtOAc in hexanes) gives 66A (911 mg, 71%). MS (ESI) m/z 257.3 (M+H)+.
Quantity
610 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
936 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
71%

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
Quantity
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Reaction Step One
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Type
reactant
Reaction Step One

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